![molecular formula C21H23N3O5 B3008504 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 954589-29-8](/img/structure/B3008504.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea, is a urea derivative. Urea derivatives are known for their diverse biological activities, including enzyme inhibition and potential anticancer properties. The structure of this compound suggests it may interact with biological targets through multiple points of contact, potentially increasing its efficacy as a therapeutic agent.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with primary or secondary amines. In the case of unsymmetrical 1,3-disubstituted ureas, the synthesis can be achieved by reacting ortho-, meta-, or para-tolyl isocyanate with the corresponding amines, as demonstrated in the study of seventeen urea derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the general method described could be applicable.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, as well as the nature of the substituents, can significantly affect the compound's ability to form hydrogen bonds and interact with biological targets. For instance, the study of N-(pyridin-2-yl),N'-substituted ureas showed that the breaking of an intramolecular hydrogen bond in urea derivatives is a prerequisite for complex formation with other molecules . This suggests that the molecular structure of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea could play a significant role in its biological interactions.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. The study of the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules revealed that substituents can affect the formation of hydrogen-bonded complexes . This indicates that the benzo[d][1,3]dioxol and ethoxyphenyl groups in the compound of interest may influence its ability to undergo chemical reactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the specific properties of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea are not provided in the papers, the general behavior of similar compounds can be inferred. For example, the presence of electron-donating or withdrawing groups can affect the solubility and stability of the compounds . Additionally, the inhibitory activity of urea derivatives against enzymes such as uridine phosphorylase suggests that they may have specific physical and chemical properties that facilitate their interaction with the active sites of these enzymes .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Compounds with urea functionalities, especially those with complex heterocyclic systems, have been investigated for their potential as enzyme inhibitors and anticancer agents. For instance, urea derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes, showing potential as therapeutic agents in cancer treatment. These compounds can interact with specific biological targets, leading to the inhibition of cancer cell proliferation or the induction of apoptosis in cancer cells (Sana Mustafa et al., 2014).
Neuropharmacological Applications
The structural features of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea suggest potential neuropharmacological applications. Compounds with similar structures have been evaluated for their roles in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders or conditions related to stress, anxiety, or sleep disturbances (P. Bonaventure et al., 2015).
Antimicrobial and Anti-Biofilm Activities
Research has also explored the antimicrobial and anti-biofilm activities of urea derivatives. These compounds have shown efficacy against various bacterial strains and the ability to inhibit biofilm formation. Such properties make them interesting candidates for the development of new antimicrobial agents that could address the challenge of bacterial resistance (A. Smolobochkin et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-4-3-5-16(17)23-21(26)22-11-14-9-20(25)24(12-14)15-7-8-18-19(10-15)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPUONYGKKJZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


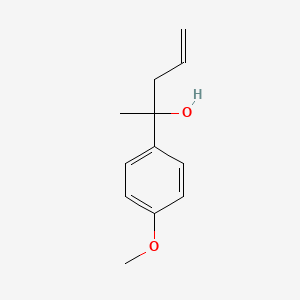
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
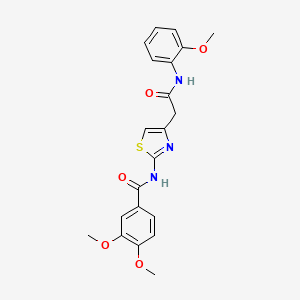
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)
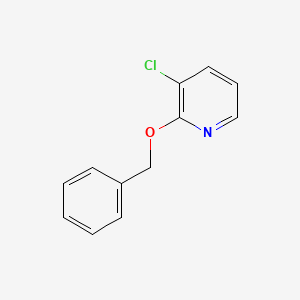
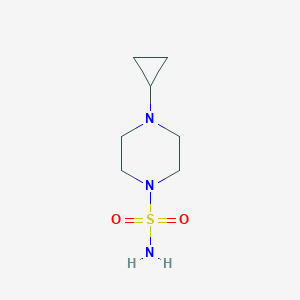
![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)

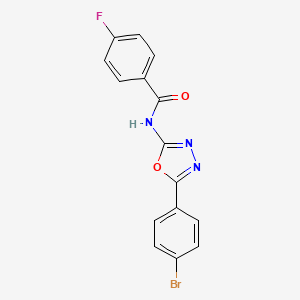
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)